2-Chloro-4-fluoro-3-(trifluoromethyl)benzoic acid
Overview
Description
2-Chloro-4-fluoro-3-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H3ClF4O2 and its molecular weight is 242.55. The purity is usually 95%.
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Scientific Research Applications
Directed Lithiation of Unprotected Benzoic Acids
Bennetau et al. (1995) researched the directed lithiation of unprotected benzoic acids, including those with chloro and fluoro groups, like 2-Chloro-4-fluoro-3-(trifluoromethyl)benzoic acid. They found that these compounds can undergo hydrogen/metal exchange at specific positions, allowing for the development of benzoic acids with various functionalities (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
Structure-Metabolism Relationships
Ghauri et al. (1992) studied the structure-metabolism relationships of substituted benzoic acids, including this compound. They explored the molecular properties and metabolic fate of these compounds in rats, focusing on glucuronidation and glycine conjugation reactions (Ghauri, Blackledge, Glen, Sweatman, Lindon, Beddell, Wilson, & Nicholson, 1992).
Synthesis of Soluble Fluoro-Polyimides
Xie et al. (2001) synthesized soluble fluoro-polyimides using a fluorine-containing aromatic diamine derived from this compound. These polyimides exhibit excellent thermal stability and high hygrothermal stability, making them useful in various industrial applications (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Organometallic Methods for Functionalization
Schlosser (2005) discussed the use of organometallic methods for functionalizing aromatic and heterocyclic substrates, including those containing fluorine and trifluoromethyl groups like this compound. This approach aids in developing new compounds for potential therapeutic or pesticidal activity (Schlosser, 2005).
Photoassisted Dehalogenation and Mineralization
Hidaka et al. (2008) investigated the photoassisted dehalogenation and mineralization of chloro/fluoro-benzoic acid derivatives. They observed that while dechlorination occurs readily, defluorination is more challenging due to the stronger C-F bond. These findings have implications for environmental remediation strategies (Hidaka, Honjou, Koike, Mitsutsuka, Oyama, & Serpone, 2008).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluoro-3-(trifluoromethyl)benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Moreover, the compound’s efficacy could be influenced by factors such as the concentration of the compound and its targets, the presence of competing molecules, and the specific characteristics of the biological environment.
Properties
IUPAC Name |
2-chloro-4-fluoro-3-(trifluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-6-3(7(14)15)1-2-4(10)5(6)8(11,12)13/h1-2H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKCBVBQAZDDST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001390-98-2 | |
Record name | 2-chloro-4-fluoro-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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